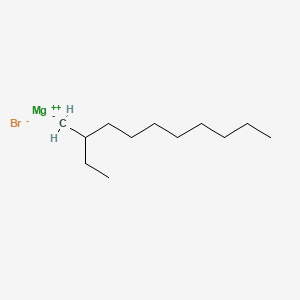
magnesium;3-methanidylundecane;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;3-methanidylundecane;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromide ion and an organic moiety, specifically 3-methanidylundecane.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of magnesium;3-methanidylundecane;bromide typically involves the reaction of magnesium metal with 3-methanidylundecane bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The general reaction can be represented as follows:
3-methanidylundecane bromide+Mg→this compound
Industrial Production Methods
In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The reaction is typically initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium metal. The reaction mixture is then heated to facilitate the formation of the Grignard reagent.
化学反応の分析
Types of Reactions
Magnesium;3-methanidylundecane;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen exchange reactions.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether to form secondary and tertiary alcohols.
Halogenated Compounds: Undergoes halogen exchange reactions with other halides.
Electrophiles: Reacts with electrophiles like carbon dioxide to form carboxylic acids.
Major Products Formed
Alcohols: From reactions with aldehydes and ketones.
Carboxylic Acids: From reactions with carbon dioxide.
Hydrocarbons: From reactions with halogenated compounds.
科学的研究の応用
Magnesium;3-methanidylundecane;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
作用機序
The mechanism of action of magnesium;3-methanidylundecane;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack by the organic moiety.
類似化合物との比較
Similar Compounds
Magnesium bromide (MgBr2): Used as a catalyst in polymerization reactions.
Grignard Reagents (RMgX): A broad class of organomagnesium compounds used in organic synthesis.
Organolithium Compounds (RLi): Similar reactivity but often more reactive than Grignard reagents.
Uniqueness
Magnesium;3-methanidylundecane;bromide is unique due to its specific organic moiety, which imparts distinct reactivity and selectivity in organic synthesis. Compared to other Grignard reagents, it offers unique advantages in terms of functional group tolerance and reaction conditions.
特性
CAS番号 |
651303-25-2 |
|---|---|
分子式 |
C12H25BrMg |
分子量 |
273.54 g/mol |
IUPAC名 |
magnesium;3-methanidylundecane;bromide |
InChI |
InChI=1S/C12H25.BrH.Mg/c1-4-6-7-8-9-10-11-12(3)5-2;;/h12H,3-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
VPDHOWFKCPAFPY-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCC([CH2-])CC.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


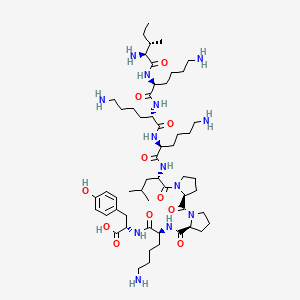
![7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B12605529.png)
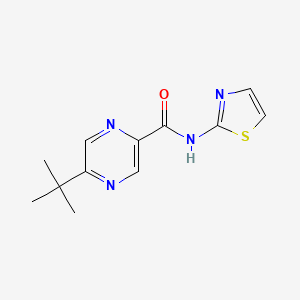
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)

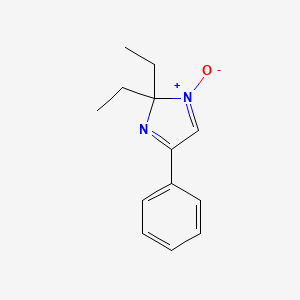
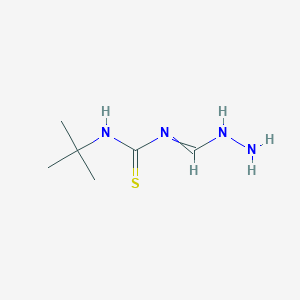
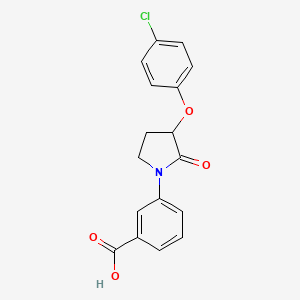
![2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12605565.png)
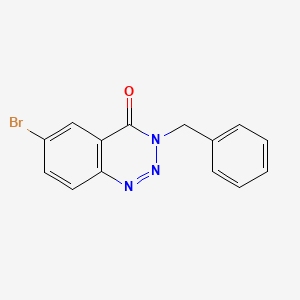
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
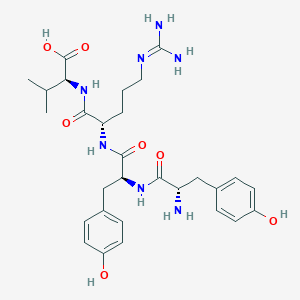
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
